Dodecyl Hypochlorite
Description
Dodecyl hypochlorite (C12H25OCl) is an alkyl hypochlorite compound comprising a dodecyl (12-carbon) chain linked to a hypochlorite group. Structurally, it differs from sodium hypochlorite (NaOCl) by replacing the sodium ion with a long hydrophobic alkyl chain, which may enhance its surfactant properties and alter reactivity.
Properties
CAS No. |
78132-57-7 |
|---|---|
Molecular Formula |
C12H25ClO |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
dodecyl hypochlorite |
InChI |
InChI=1S/C12H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
InChI Key |
RAFSRBIRIVLENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl Hypochlorite can be synthesized through the reaction of dodecanol with sodium hypochlorite. The reaction typically occurs under mild conditions, with the dodecanol being dissolved in an aqueous solution of sodium hypochlorite. The reaction is exothermic and should be carried out at a controlled temperature to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced by continuously feeding dodecanol and sodium hypochlorite into a reactor. The reaction mixture is then stirred and maintained at a specific temperature to ensure complete conversion. The product is subsequently extracted and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dodecyl Hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Decomposition: Under certain conditions, this compound can decompose to form dodecanol and chlorine gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and aldehydes. The reaction is typically carried out at room temperature.
Substitution: Reagents such as amines or thiols can be used. The reaction conditions vary depending on the desired product.
Decomposition: This reaction can occur spontaneously at elevated temperatures or in the presence of catalysts.
Major Products Formed
Oxidation: The major products include dodecanoic acid and other oxidized derivatives.
Substitution: The products depend on the substituent used, such as dodecylamine or dodecylthiol.
Decomposition: The primary products are dodecanol and chlorine gas.
Scientific Research Applications
Dodecyl Hypochlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces.
Industry: It is used in the bleaching of textiles and paper products.
Mechanism of Action
The mechanism of action of Dodecyl Hypochlorite involves the transfer of oxygen atoms to substrates, leading to their oxidation. The hypochlorite group is highly reactive and can disrupt cellular components, making it effective as a disinfectant. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparison with Similar Compounds
Sodium Hypochlorite (NaOCl)
Chemical Properties :
- Formula : NaClO
- Molecular Weight : 74.44 g/mol
- CAS No.: 7681-52-9
Comparison with Dodecyl Hypochlorite :
- This compound’s alkyl chain may improve lipid membrane penetration (surfactant effect) and stabilize the hypochlorite group in organic matrices.
- Hypothetically, it could reduce volatility and irritation risks compared to NaOCl due to lower vapor pressure.
Sodium Dodecyl Sulfate (SDS)
Chemical Properties :
- Formula : C12H25NaO4S
- Molecular Weight : 288.38 g/mol
- CAS No.: 151-21-3
Comparison with this compound :
- Both compounds share a dodecyl chain but differ in functional groups (sulfate vs. hypochlorite).
- SDS lacks oxidative activity, whereas this compound may combine surfactant and chlorine-mediated antimicrobial effects.
Dodecyl Arachidate
Chemical Properties :
- Formula : C32H64O2
- Molecular Weight : 480.85 g/mol
- CAS No.: 42232-82-6
Comparison with this compound :
- Dodecyl arachidate is a non-reactive ester, whereas this compound’s hypochlorite group confers oxidative and antimicrobial properties.
Cetrimide (CTAB)
Chemical Properties :
- Formula : C19H42BrN
- Molecular Weight : 364.45 g/mol
Comparison with this compound :
- Cetrimide’s quaternary ammonium group provides cationic activity, while this compound’s anionic hypochlorite may target different microbial components.
Data Tables
Table 1: Chemical and Functional Comparison
*Theoretical data for this compound based on structural analogs.
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